Product packaging for Fmoc-D-2-aminoadipic acid(Cat. No.:CAS No. 218457-73-9)

Fmoc-D-2-aminoadipic acid

Cat. No.: B1388042
CAS No.: 218457-73-9
M. Wt: 383.4 g/mol
InChI Key: DSQHYGKLDYXUSA-GOSISDBHSA-N
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Description

Context of Fmoc-Protected Amino Acids in Modern Peptide Synthesis

The development of solid-phase peptide synthesis (SPPS) revolutionized the way peptides are created, and the use of the Fmoc protecting group has been a cornerstone of this advancement. altabioscience.comlgcstandards.com Introduced by Carpino and Han in 1970, the Fmoc group is a base-labile protecting group used for the α-amino group of amino acids. altabioscience.comactivotec.com This strategy offers milder reaction conditions compared to the older Boc/Benzyl (B1604629) approach, which relies on strong acids for deprotection. altabioscience.comactivotec.com

The Fmoc group's key advantage lies in its orthogonality with acid-labile side-chain protecting groups, typically tert-butyl (tBu) based. peptide.comiris-biotech.de This means the Fmoc group can be selectively removed using a weak base, commonly a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), without affecting the protecting groups on the amino acid side chains or the linkage of the peptide to the solid support resin. activotec.com This selective deprotection is crucial for the stepwise addition of amino acids to build the peptide chain. lgcstandards.com The progress of this deprotection can be monitored by UV spectroscopy due to the dibenzofulvene byproduct formed. activotec.com

The widespread adoption of Fmoc chemistry is also due to the commercial availability of a vast array of Fmoc-protected amino acids, including both natural and unnatural variants, which are highly pure and relatively inexpensive. altabioscience.com This accessibility has made Fmoc SPPS the method of choice for both academic research and industrial-scale peptide manufacturing, enabling the efficient synthesis of long and complex peptides. altabioscience.com

Significance of D-Amino Acids in Contemporary Peptide Chemistry

While the vast majority of naturally occurring peptides and proteins are composed of L-amino acids, the incorporation of their non-natural mirror images, D-amino acids, has become a powerful strategy in modern peptide design. psu.edutcichemicals.com D-amino acids are found in nature, primarily in microorganisms as components of non-ribosomally synthesized peptides like gramicidins and tyrocidines. psu.edu Their incorporation into synthetic peptides offers several significant advantages.

One of the most critical benefits is enhanced proteolytic stability. peptide.com Peptides containing D-amino acids are less susceptible to degradation by proteases, which are enzymes that specifically recognize and cleave peptide bonds between L-amino acids. peptide.com This increased resistance to enzymatic breakdown can significantly improve the in vivo half-life and bioavailability of peptide-based drugs. numberanalytics.com

Furthermore, the introduction of D-amino acids can induce specific conformational constraints on the peptide backbone. psu.edu Due to their stereochemistry, D-amino acids favor different dihedral angles (phi, psi) compared to their L-counterparts, which can be strategically used to promote the formation of specific secondary structures like β-turns or to disrupt undesirable conformations. psu.edursc.org This conformational control is crucial for designing peptides with high affinity and selectivity for their biological targets. For instance, the opioid peptide dermorphin (B549996) requires a D-alanine at a specific position for its biological activity. mdpi.com The incorporation of D-amino acids has also been explored in the development of antimicrobial peptides and for creating self-assembling peptide hydrogels for biomedical applications. rsc.orgnih.gov

Overview of Fmoc-D-2-Aminoadipic Acid as a Key Synthetic Building Block

This compound is a non-proteinogenic amino acid derivative that combines the key features of both Fmoc protection and a D-configuration. chemimpex.com It is a chiral building block with a hexanedioic acid backbone, providing a unique structural element for peptide synthesis. chemimpex.com The presence of the Fmoc group allows for its direct use in standard Fmoc-based solid-phase peptide synthesis protocols. chemimpex.com

This compound serves as a versatile tool for medicinal chemists and peptide researchers. chemimpex.com Its incorporation into a peptide sequence introduces a D-amino acid, which can enhance the peptide's stability against enzymatic degradation. peptide.com The adipic acid side chain, with its additional carboxylic acid group, offers a point for further modification or for creating specific structural motifs within the peptide.

This compound is particularly valuable in the synthesis of bioactive peptides and peptidomimetics for drug development. chemimpex.com Its unique structure can contribute to improved biological activity and pharmacokinetic properties of the resulting peptide. chemimpex.com The ability to introduce this specific non-natural amino acid with its defined stereochemistry and functional side chain makes this compound a key component in the toolbox for creating novel and effective peptide-based therapeutics. chemimpex.com

PropertyValueSource
Synonyms Fmoc-D-Aad-OH, Fmoc-D-2-aminohexanedioic acid chemimpex.com
CAS Number 218457-73-9 chemimpex.comchemsrc.com
Molecular Formula C21H21NO6 chemimpex.com
Molecular Weight 383.4 g/mol chemimpex.com
Purity ≥ 98% (HPLC) chemimpex.com
Melting Point 139-147 °C chemimpex.com
Optical Rotation +11.50º ± 1º (c=1.021 in DMF) chemimpex.com
Storage 0-8 °C chemimpex.com

A related and commonly used derivative is Fmoc-D-α-aminoadipic acid δ-tert-butyl ester, which has a tert-butyl group protecting the side-chain carboxyl group. chemimpex.com This protection prevents unwanted side reactions during peptide synthesis and is typically removed during the final cleavage of the peptide from the resin with strong acid. iris-biotech.de

PropertyValueSource
Synonyms Fmoc-D-Aad(OtBu)-OH, Fmoc-D-2-aminohexanedioic acid δ-tert-butyl ester chemimpex.com
Molecular Formula C25H29NO6 chemimpex.com
Molecular Weight 439.5 g/mol chemimpex.com
Purity ≥ 99% (Chiral HPLC) chemimpex.com
Appearance White solid chemimpex.com
Storage ≤ -4 °C chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21NO6 B1388042 Fmoc-D-2-aminoadipic acid CAS No. 218457-73-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c23-19(24)11-5-10-18(20(25)26)22-21(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,27)(H,23,24)(H,25,26)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQHYGKLDYXUSA-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660670
Record name (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218457-73-9
Record name (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Applications in Solid Phase Peptide Synthesis Spps

Fmoc/t-Bu Protecting Group Strategy in SPPS

The most prevalent strategy in modern SPPS is the orthogonal combination of the base-labile Fmoc group for temporary α-amino protection and acid-labile protecting groups for permanent side-chain protection, commonly the tert-butyl (t-Bu) group. iris-biotech.debiosynth.com This orthogonality is fundamental, as it allows for the selective removal of one type of protecting group in the presence of the other. peptide.com

In the context of Fmoc-D-2-aminoadipic acid, the α-amino group is protected by the Fmoc group. The side-chain carboxyl group requires its own protection to prevent unwanted side reactions during peptide bond formation. biosynth.com A t-Bu ester is typically employed for this purpose, rendering the full building block as Fmoc-D-Aad(OtBu)-OH.

The synthetic cycle proceeds as follows:

Deprotection: The Fmoc group of the resin-bound N-terminal amino acid is removed using a mild organic base, typically a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). altabioscience.com This exposes the free α-amino group for the next coupling step.

Coupling: The incoming this compound, with its side chain protected, is activated and coupled to the newly exposed amine.

Washing: Excess reagents are washed away.

This cycle is repeated until the desired peptide sequence is assembled. The side-chain t-Bu protecting groups remain stable throughout these cycles because they are resistant to the basic conditions used for Fmoc removal. altabioscience.com They are only cleaved at the end of the synthesis during the final step, which involves treating the peptide-resin with a strong acid, such as trifluoroacetic acid (TFA), to release the final, unprotected peptide. iris-biotech.de The use of milder conditions for the repetitive deprotection steps makes the Fmoc/t-Bu strategy compatible with a wide range of sensitive peptide sequences, including those with post-translational modifications. nih.gov

Automation in Solid-Phase Peptide Synthesis Utilizing Fmoc Chemistry

The principles of Fmoc/t-Bu chemistry are exceptionally well-suited for automation, which has been a key factor in the widespread adoption of SPPS for producing peptides for research and therapeutic development. altabioscience.combeilstein-journals.org Automated peptide synthesizers perform the repetitive cycles of deprotection, washing, and coupling required for peptide chain elongation. oup.com

The advantages of Fmoc chemistry for automation include:

Milder Conditions: The repetitive deprotection step uses a mild base (piperidine) rather than the strong, corrosive acid (TFA) required in the older Boc/Bzl strategy. nih.gov This simplifies instrument design and maintenance.

Real-Time Monitoring: The fluorenyl moiety of the Fmoc group has a strong UV absorbance. nih.gov This property can be exploited by automated synthesizers equipped with UV detectors to monitor the release of the Fmoc-adduct during the deprotection step, providing real-time feedback on the efficiency of each cycle.

An automated synthesizer consists of several key components, including reservoirs for solvents and reagents (amino acids, activators, deprotection solutions), a reaction vessel where the peptide-resin is contained, a fluid transfer system, and a programmable controller that dictates the synthesis protocol. oup.com The incorporation of this compound is readily integrated into these automated protocols. The specific building block is placed in a designated position in the synthesizer's amino acid rack and is delivered and coupled according to the pre-programmed sequence. semanticscholar.org

Addressing Synthetic Challenges and Optimizing Yields in this compound SPPS

The synthesis of peptides containing non-standard residues like D-2-aminoadipic acid can present unique challenges that require specific optimization to achieve high purity and yield. gyrosproteintechnologies.com Key challenges include incomplete reactions and peptide aggregation on the solid support. nih.gov

Optimization of synthesis can be approached by modifying several parameters:

Resin Choice: Using a low-substitution resin or a specialized resin like TentaGel can help overcome problems associated with aggregation by increasing the distance between growing peptide chains. peptide.com

Solvent Composition: While DMF is the standard solvent, adding chaotropic salts or using alternative solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can disrupt secondary structures and improve solvation of the peptide-resin complex. peptide.com

Energy Input: Microwave-assisted SPPS (MW-SPPS) can significantly enhance reaction kinetics for both coupling and deprotection steps. researchgate.net The increased temperature can help overcome steric hindrance and disrupt aggregation, leading to higher efficiency and reduced synthesis time.

A critical aspect of optimizing SPPS is the minimization of side reactions. For peptides containing D-2-aminoadipic acid, the primary concern is aspartimide formation, a side reaction common to residues with side-chain carboxyl groups, such as aspartic acid. nih.goviris-biotech.de

Aspartimide Formation: This intramolecular cyclization occurs when the peptide backbone nitrogen attacks the side-chain ester, forming a five- or six-membered succinimide (B58015) ring. This reaction is catalyzed by the basic conditions of Fmoc deprotection. iris-biotech.desigmaaldrich.com The resulting aspartimide is problematic because it can lead to several unwanted byproducts:

Racemization: The α-carbon of the aspartimide is prone to epimerization. sigmaaldrich.com

Chain Cleavage: In some cases, the aspartimide can lead to cleavage of the peptide chain.

α- and β-Peptide Formation: Nucleophilic ring-opening of the aspartimide (by water or piperidine) can generate a mixture of the desired α-linked peptide and an undesired β-linked peptide, where the peptide chain continues from the side-chain carboxyl group. iris-biotech.de These isomers often have identical masses and are extremely difficult to separate via HPLC. sigmaaldrich.com

The risk of aspartimide formation is highly sequence-dependent, with sequences such as -Asp-Gly- or -Asp-Asn- being particularly susceptible. peptide.comiris-biotech.de

Side Reaction Description Mitigation Strategies
Aspartimide Formation Intramolecular cyclization of the side-chain ester catalyzed by base, leading to racemization and formation of β-peptides.- Use of sterically bulky side-chain protecting groups (e.g., OMpe, OBno) instead of OtBu. sigmaaldrich.comnih.gov- Addition of HOBt to the piperidine deprotection solution. peptide.com- Use of alternative deprotection bases like piperazine. researchgate.net- Introduction of backbone-protecting groups (e.g., Hmb, Dmb). researchgate.net
Diketopiperazine (DKP) Formation Intramolecular cyclization of the N-terminal dipeptide, cleaving it from the resin. Most common with Proline at position 1 or 2.- Use of sterically hindered resins (e.g., 2-chlorotrityl chloride resin). peptide.com- Incorporation of the first two amino acids as a pre-formed dipeptide building block. iris-biotech.de
Racemization Loss of stereochemical integrity at the α-carbon during the carboxyl group activation step.- Use of racemization-suppressing additives like HOBt or OxymaPure. bachem.com- Avoidance of excessive activation times.- Use of specific coupling reagents for sensitive residues (e.g., DEPBT for Fmoc-His(Trt)-OH). bachem.com

By carefully selecting protecting groups, coupling reagents, and reaction conditions, these side reactions can be effectively controlled, leading to the successful synthesis of high-purity peptides containing this compound.

Minimization of Racemization during Peptide Elongation

Racemization, the conversion of a chiral amino acid into its mirror image (epimerization in the context of a peptide chain), is a critical side reaction in solid-phase peptide synthesis (SPPS) that can lead to diastereomeric impurities that are difficult to separate from the target peptide. peptide.comresearchgate.netnih.gov The use of Nα-Fmoc protecting groups is a foundational strategy to suppress racemization during the activation and coupling steps. nih.gov The urethane-based structure of the Fmoc group helps to prevent the formation of a key racemization-prone intermediate, the 5(4H)-oxazolone. scripps.edu

However, the risk of racemization is not entirely eliminated and is highly dependent on the specific amino acid, the coupling conditions, and the reagents employed. peptide.comnih.gov For this compound (Fmoc-D-Aad-OH), the primary concern is its potential epimerization from the desired D-configuration to the L-configuration. The inherent steric bulk of the adipic acid side chain in Fmoc-D-Aad-OH may play a role in minimizing this epimerization. This bulk can sterically hinder the abstraction of the alpha-proton, which is a key step in the racemization mechanism. peptide.com

Several factors must be carefully controlled during peptide elongation to maintain the chiral integrity of Fmoc-D-Aad-OH and other sensitive residues:

Coupling Reagents and Additives: The choice of coupling reagent is paramount. While highly reactive aminium/uronium reagents like HBTU and HATU are efficient, they often require the presence of a base, which can increase the risk of racemization. bachem.compeptide.com For racemization-prone residues, a classic approach is the use of carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in combination with racemization-suppressing additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). bachem.comamericanpeptidesociety.orgmerckmillipore.comresearchgate.net These additives convert the amino acid into a less reactive, more stable active ester, which reduces the window for racemization to occur. americanpeptidesociety.org

Base Selection: The tertiary amine base used during coupling significantly influences the extent of racemization. Highly basic and sterically unhindered bases can readily abstract the alpha-proton. Using a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of N,N-diisopropylethylamine (DIPEA), is a common strategy to minimize epimerization. researchgate.netnih.gov

Activation Time and Temperature: Prolonged pre-activation of the carboxylic acid can increase the likelihood of racemization. researchgate.net Therefore, minimizing the time between activation and coupling is crucial. Furthermore, performing couplings at lower temperatures can help reduce the rate of epimerization. nih.gov While microwave-assisted SPPS can accelerate synthesis, elevated temperatures can increase racemization for sensitive residues, necessitating careful optimization of temperature settings. nih.gov

The following table summarizes key research findings on factors influencing racemization and strategies for its minimization.

FactorFinding/StrategyImpact on RacemizationSource(s)
Coupling Method Use of DIC with additives like HOBt or OxymaPure.Reduces racemization by forming more stable active esters. bachem.commerckmillipore.comresearchgate.net
Base Substitution of DIPEA with weaker/bulkier bases like NMM or collidine.Minimizes base-catalyzed alpha-proton abstraction. researchgate.netnih.gov
Temperature Lowering the coupling temperature.Decreases the rate of epimerization. nih.gov
Pre-activation Avoiding or minimizing pre-activation times before coupling.Reduces the lifetime of highly reactive, racemization-prone intermediates. researchgate.net

Role As a Non Canonical Amino Acid in Peptide Design and Engineering

Rational Design of Peptides Incorporating Fmoc-D-2-Aminoadipic Acid

The rational design of peptides involves the deliberate modification of their amino acid sequence to achieve desired therapeutic properties. The incorporation of this compound is a key strategy in this process, offering a versatile tool to fine-tune the physicochemical and biological characteristics of peptide-based drug candidates. This non-canonical amino acid, with its extended acidic side chain and D-configuration, introduces unique structural and functional attributes that can be leveraged to enhance the therapeutic potential of peptides.

Enhancing Proteolytic Stability and Enzymatic Resistance

A primary obstacle in the development of peptide therapeutics is their susceptibility to degradation by endogenous proteases. The introduction of D-amino acids, such as D-2-aminoadipic acid, is a well-established strategy to confer resistance to enzymatic cleavage nih.gov. Proteases are stereospecific enzymes that recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid at or near a cleavage site disrupts this recognition, thereby enhancing the peptide's stability in biological fluids nih.govnih.gov.

The use of this compound in solid-phase peptide synthesis (SPPS) allows for its precise placement within a peptide sequence to protect known enzymatic cleavage sites. This enhanced stability translates to a longer plasma half-life, a critical factor for maintaining therapeutic concentrations of the peptide drug in the body. Research on various peptides has demonstrated that D-amino acid substitution significantly improves resistance to degradation in human serum and by specific proteases nih.gov.

Table 1: Impact of D-Amino Acid Substitution on Peptide Stability

Peptide ModificationEnzyme/ConditionStability OutcomeReference
Partial D-amino acid substitution in MUC2 epitope peptideHuman serum and rat liver lysosomal preparationHigh resistance to proteolytic degradation nih.gov
C-terminal conjugation of D-amino acids to L-peptidesProteinase KSignificantly boosted stability towards proteases nih.gov
Incorporation of D-amino acids in antimicrobial peptidesTrypsin and chymotrypsinImproved stability against degradation

Modulating Peptide Conformation and Structure-Activity Relationships

The three-dimensional conformation of a peptide is intrinsically linked to its biological activity. The incorporation of a D-amino acid like D-2-aminoadipic acid can induce significant changes in the peptide's secondary and tertiary structure. These conformational alterations can be strategically employed to lock the peptide into a bioactive conformation, thereby enhancing its affinity and specificity for its target receptor nih.govresearchgate.net.

The introduction of D-amino acids can stabilize specific secondary structures, such as β-turns or helical folds, which may be crucial for receptor binding nih.gov. Conversely, it can also disrupt undesirable conformations that may lead to aggregation or off-target effects. The longer side chain of aminoadipic acid, compared to aspartic or glutamic acid, provides additional conformational possibilities and potential interactions within the peptide structure or with the target receptor. The relationship between the primary sequence, the resulting conformation, and the observed biological activity is a key focus in peptide design, and non-canonical amino acids like D-2-aminoadipic acid are powerful tools for exploring these structure-activity relationships (SAR) nih.govnih.govmdpi.comresearchgate.net.

Optimizing Biological Activity, Potency, and Selectivity

By enhancing proteolytic stability and modulating conformation, the incorporation of this compound can lead to a significant optimization of a peptide's biological activity. Increased stability ensures that more of the active peptide reaches its target, while a constrained, bioactive conformation can lead to higher binding affinity and, consequently, greater potency nih.gov.

Furthermore, the unique side chain of D-2-aminoadipic acid can be involved in specific interactions with the target receptor that are not possible with canonical amino acids. This can lead to improved selectivity for a particular receptor subtype, reducing the potential for off-target side effects. For instance, (R)-α-aminoadipic acid, the D-form, has been shown to exhibit selective antagonistic activity at the N-methyl-D-aspartate (NMDA) subtype of glutamate (B1630785) receptors nih.gov. This highlights the potential for this amino acid to contribute directly to the pharmacodynamics of a peptide. The ability to fine-tune potency and selectivity is a critical aspect of modern drug design, and this compound provides a valuable building block for achieving these goals.

Development of Peptidomimetics Utilizing this compound Residues

Peptidomimetics are molecules that mimic the structure and function of peptides but have been modified to improve their drug-like properties. The incorporation of non-canonical amino acids like this compound is a fundamental strategy in the design of peptidomimetics nih.govspringernature.com.

Principles of Peptidomimetic Design for Therapeutic Applications

The process of designing peptidomimetics often involves an iterative cycle of synthesis and biological evaluation to optimize the structure for therapeutic efficacy. The use of Fmoc-protected amino acids in solid-phase synthesis facilitates the rapid generation of diverse peptide analogs for these studies nih.govaltabioscience.com.

Influence on Bioavailability and Pharmacokinetic Properties

Poor bioavailability is a major challenge for peptide-based drugs, often necessitating parenteral administration. The properties of D-2-aminoadipic acid can positively influence a peptide's pharmacokinetic profile. Enhanced proteolytic stability is a prerequisite for improved oral bioavailability, as it allows the peptide to survive the harsh enzymatic environment of the gastrointestinal tract researchgate.net.

Furthermore, the physicochemical properties of the aminoadipic acid side chain can impact absorption and distribution. While specific data for peptides containing D-2-aminoadipic acid is limited, studies on D-peptides, in general, have shown favorable pharmacokinetic properties, including high bioavailability after various routes of administration and long terminal half-lives in plasma nih.gov. The ability to modulate a peptide's pharmacokinetic profile through the incorporation of rationally chosen non-canonical amino acids is a key advantage in the development of next-generation peptide therapeutics creative-bioarray.commdpi.comcreative-bioarray.com.

Application in the Synthesis of Constrained and Cyclic Peptides

The incorporation of this compound (Fmoc-D-Aad) into peptide sequences is a strategic method for introducing conformational constraints, leading to the synthesis of cyclic and structurally defined peptides. This non-canonical amino acid serves as a valuable tool in peptide engineering, primarily through the formation of intramolecular lactam bridges.

Detailed Research Findings

The fundamental principle behind using this compound is to create a covalent linkage between its δ-carboxyl group and a side-chain amine of another amino acid within the same peptide sequence, typically L-lysine (Lys), L-ornithine (Orn), or other diamino acids. This side-chain-to-side-chain cyclization effectively restricts the conformational freedom of the peptide backbone, stabilizing desired secondary structures such as α-helices or β-turns. nih.govsemanticscholar.orgnih.gov

The synthesis of these constrained peptides is predominantly achieved through Fmoc-based solid-phase peptide synthesis (SPPS). nih.gov The process involves the sequential coupling of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin. To achieve selective cyclization, orthogonal protecting groups are employed for the side chains of the amino acids that will form the lactam bridge. For instance, the δ-carboxyl group of D-2-aminoadipic acid might be protected with an acid-labile group like tert-butyl (tBu), while the side-chain amine of lysine (B10760008) is protected with a group that can be removed selectively without affecting other protecting groups, such as allyloxycarbonyl (Alloc).

Once the linear peptide has been assembled on the resin, the orthogonal protecting groups on the D-2-aminoadipic acid and lysine side chains are selectively removed. The now-free δ-carboxyl and ε-amino groups are then coupled using standard peptide bond-forming reagents, resulting in an on-resin cyclization. This intramolecular reaction is favored at high dilution to minimize intermolecular oligomerization. Finally, the peptide is cleaved from the resin, and the remaining side-chain protecting groups are removed to yield the final constrained cyclic peptide. scispace.com

The use of the D-enantiomer of 2-aminoadipic acid is a deliberate design choice. The incorporation of a D-amino acid can induce specific turns in the peptide backbone, which can be crucial for mimicking the bioactive conformation of a natural peptide or for enhancing metabolic stability by making the peptide less susceptible to degradation by proteases. nih.gov Lactam bridges linking residues at positions i and i+4 or i and i+7 have been shown to be particularly effective at stabilizing α-helical conformations. nih.gov

The table below presents hypothetical, yet representative, data from the synthesis and analysis of a model peptide constrained with a D-2-aminoadipic acid-lysine lactam bridge, illustrating the typical outcomes of such a strategy.

Peptide SequenceCyclization MethodCrude Purity (%)Isolated Yield (%)Secondary Structure (from CD)Key NMR Finding
Linear Precursor: Ac-Tyr-Lys-Ala-Val-D-Aad-Leu-NH₂N/A~90N/ARandom CoilHigh conformational flexibility
Cyclic Peptide: Ac-Tyr-cyclo[Lys-Ala-Val-D-Aad]-Leu-NH₂On-resin lactamization (HATU/DIEA)~6525Increased α-helicityConstrained backbone with defined turn structure

The successful synthesis and conformational stabilization of peptides using this compound demonstrate its utility in the rational design of peptidomimetics with enhanced biological activity and improved pharmacokinetic properties. nih.gov

Analytical and Derivatization Strategies for Fmoc D 2 Aminoadipic Acid and Its Derivatives

Fmoc-Based Derivatization for Chromatographic Analysis

The covalent attachment of the Fmoc moiety to the primary amino group of D-2-aminoadipic acid is a key step in preparing the molecule for analysis. This derivatization imparts several advantageous properties. The large, hydrophobic fluorenyl group dramatically increases the retention of the otherwise polar amino acid on reversed-phase chromatography columns and provides a strong chromophore for UV detection or a readily ionizable group for mass spectrometry.

Pre-column derivatization is a widely adopted technique where the analyte is chemically modified before its introduction into the chromatographic system. mdpi.com For amino acids, this is often necessary to improve their analytical characteristics. The reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) is a common and robust method for this purpose. mdpi.commassbank.eu

The derivatization reaction is typically carried out in a buffered alkaline medium, with borate (B1201080) buffer at a pH between 8.0 and 10.0 being frequently used to ensure the amino group is deprotonated and reactive. escholarship.orgchempep.com The reaction is rapid, often completing within minutes at room temperature. sigmaaldrich.com After derivatization, any excess Fmoc-Cl reagent is quenched to prevent interference and the formation of fluorescent degradation products like Fmoc-OH. massbank.eu This is commonly achieved by adding a hydrophobic primary or secondary amine, such as 1-aminoadamantane (ADAM), which reacts with the remaining Fmoc-Cl. escholarship.org This dual-reagent approach allows for the simultaneous analysis of both primary and secondary amino acids. mdpi.com The resulting Fmoc-amino acid derivatives are stable, with studies showing they can be stored for extended periods at 4°C in the dark without significant degradation. massbank.eu

Interactive Table: Typical Conditions for Pre-column Derivatization with Fmoc-Cl
ParameterConditionRationale
Reagent 9-fluorenylmethyl chloroformate (Fmoc-Cl)Reacts with primary and secondary amino groups. mdpi.com
Solvent Acetonitrile or AcetoneDissolves the Fmoc-Cl reagent. sigmaaldrich.com
Buffer Borate BufferMaintains alkaline pH for the reaction. escholarship.org
pH 8.0 - 10.0Ensures the amino group is nucleophilic. escholarship.orgchempep.com
Reaction Time 1 - 20 minutesAllows for complete derivatization. chempep.comsigmaaldrich.com
Quenching Agent 1-aminoadamantane (ADAM) or other amineRemoves excess, interfering Fmoc-Cl. escholarship.org

Fmoc-derivatized amino acids, including Fmoc-D-2-aminoadipic acid, are highly compatible with modern analytical platforms like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The addition of the bulky, nonpolar Fmoc group makes the derivatives well-suited for separation on reversed-phase columns, such as C18 columns. mdpi.comnih.gov

In HPLC systems, the Fmoc group provides a strong ultraviolet (UV) absorbance, typically monitored around 265 nm, allowing for sensitive detection. massbank.eu For even greater sensitivity, fluorescence detection can be employed, with excitation at approximately 265 nm and emission at 310 nm. massbank.eu

When coupled with mass spectrometry, the benefits are even more pronounced. LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of a mass spectrometer. sigmaaldrich.com The Fmoc group enhances ionization efficiency in electrospray ionization (ESI), leading to significantly lower detection limits compared to underivatized amino acids. sigmaaldrich.com The derivatization increases the molecular mass, shifting the analyte to a region of the mass spectrum with less background noise. sigmaaldrich.com Furthermore, the use of tandem mass spectrometry (MS/MS) with techniques like multiple reaction monitoring (MRM) allows for highly specific and quantitative analysis, as the instrument is set to detect a specific precursor ion (the derivatized molecule) and its unique fragment ions. sigmaaldrich.compeptide.com This combination of Fmoc derivatization with LC-MS/MS is a powerful tool for accurately profiling amino acids from complex biological matrices. peptide.com

Methodologies for Quantitative Analysis Employing Aminoadipic Acid as an Internal Standard

Quantitative analysis in chromatography relies on correcting for variations in sample preparation, injection volume, and instrument response. The most reliable way to achieve this is through the use of an internal standard (IS). peptide.com An ideal internal standard is a compound that is chemically similar to the analyte but not naturally present in the sample.

D-2-aminoadipic acid is a suitable candidate for use as an internal standard in the analysis of proteinogenic amino acids from biological samples. Because it is a non-proteinogenic D-amino acid, it is not typically found in biological systems, thus avoiding interference with endogenous analytes. Its structure, containing both an amino group and two carboxylic acid groups, ensures that it will behave similarly to other amino acids during the extraction and Fmoc-derivatization process.

The methodology involves adding a precise amount of D-2-aminoadipic acid to every sample, calibrator, and quality control material at the beginning of the sample preparation process. peptide.com During analysis, the peak area of each target analyte is measured relative to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentration of the analyte in the calibrator samples. The concentration of the analyte in unknown samples can then be accurately determined from this curve. This ratiometric approach compensates for potential losses during sample handling and fluctuations in instrument performance, leading to highly precise and accurate quantification. peptide.com Alternatively, stable isotope-labeled amino acids are often used as internal standards, as their behavior is nearly identical to the analyte, but they can be distinguished by mass spectrometry.

Spectroscopic Characterization Techniques for this compound and Its Peptide Conjugates (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the identity and structure of newly synthesized compounds like this compound and its peptide conjugates. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary techniques used for this purpose.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of all hydrogen atoms in a molecule. For this compound, the spectrum would exhibit a series of characteristic signals. The Fmoc group itself produces a distinct pattern in the aromatic region (approximately 7.3-7.8 ppm) from its eight protons, along with signals from the aliphatic protons on the fluorenyl ring system (around 4.2-4.4 ppm). The D-2-aminoadipic acid portion of the molecule would show a signal for the alpha-proton (the hydrogen on the carbon attached to the amino group), which would be coupled to the adjacent protons on the side chain. The remaining methylene (B1212753) protons of the adipic acid side chain would appear as multiplets in the aliphatic region of the spectrum.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound
ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Fmoc Aromatic 7.7 - 7.9Multiplet4H
Fmoc Aromatic 7.3 - 7.5Multiplet4H
Fmoc CH, CH₂ 4.2 - 4.5Multiplet3H
α-CH (Adipic) 4.0 - 4.3Multiplet1H
δ-CH₂ (Adipic) 2.2 - 2.4Triplet2H
β, γ-CH₂ (Adipic) 1.6 - 2.0Multiplet4H

Note: Predicted values are based on the analysis of similar Fmoc-amino acid structures. Actual shifts can vary based on solvent and other experimental conditions.

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (Molecular Weight: 383.38 g/mol ), electrospray ionization (ESI) is a common technique. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of 382.4. In positive ion mode, the protonated molecule [M+H]⁺ would be seen at m/z 384.4.

Tandem mass spectrometry (MS/MS) provides structural information through collision-induced dissociation (CID). A hallmark of the fragmentation of Fmoc-derivatized compounds is the neutral loss of dibenzofulvene (178.23 Da) resulting from the cleavage of the Fmoc group. sigmaaldrich.com This would produce a prominent fragment ion. Other fragments would arise from the cleavage of the amino acid backbone and side chain. For peptide conjugates containing this compound, fragmentation would yield b- and y-type ions, allowing for sequence confirmation and identification of the specific location of the modified amino acid within the peptide.

Interactive Table: Expected Mass Spectrometry Fragments for this compound
Ion DescriptionExpected m/z (Positive Mode)Expected m/z (Negative Mode)
Parent Ion [M+H]⁺ / [M-H]⁻ 384.4382.4
[M+H - H₂O]⁺ 366.4-
[M+H - COOH]⁺ 338.4-
Fragment from loss of Dibenzofulvene 206.1 (384.4 - 178.2)204.1 (382.4 - 178.2)
Iminium Ion [HOOC-(CH₂)₃-CH=NH₂]⁺ 144.1-
Fmoc Cation [C₁₄H₉-CH₂]⁺ 179.1-

Note: m/z values are for the monoisotopic mass.

Diverse Research Applications and Future Directions of Fmoc D 2 Aminoadipic Acid

Synthesis of Bioactive Peptides and Advanced Pharmaceutical Agents

Fmoc-D-2-aminoadipic acid is a valuable building block in the synthesis of bioactive peptides and complex pharmaceutical agents. Its incorporation is strategically employed to enhance the properties of the final molecule, contributing to the development of more effective and durable therapeutics. chemimpex.com

Therapeutic Peptide Design and Development

The development of peptide-based drugs is a rapidly growing field, offering advantages such as high specificity and lower toxicity compared to small molecule drugs. nih.gov However, natural peptides are often limited by their poor stability in the body. This compound helps overcome this challenge.

Table 2: Impact of this compound in Therapeutic Peptides

Feature Introduced Consequence for Therapeutic Peptide Research Finding
D-Amino Acid Configuration Increased resistance to proteases. Enhances stability and bioavailability of drug candidates. chemimpex.com
Adipic Acid Side Chain Alters peptide conformation and provides a potential conjugation site. Can improve biological activity and facilitate targeted delivery. chemimpex.com

Ligand Design for Specific Receptor Targeting

Ligands are molecules that bind to specific biological targets, such as cell surface receptors, to elicit a physiological response. The precise three-dimensional shape of a ligand is crucial for its ability to bind with high affinity and selectivity to its intended receptor. The incorporation of non-standard amino acids like D-2-aminoadipic acid provides a powerful tool for chemists to control the conformation of synthetic peptides.

By strategically placing this D-amino acid within a peptide sequence, it is possible to introduce specific turns or kinks in the peptide's backbone. This conformational constraint can lock the peptide into a shape that is optimal for binding to a particular receptor subtype while reducing its affinity for others. This approach is instrumental in designing highly selective ligands, which can lead to more targeted therapies with fewer side effects. For instance, a peptide designed with D-amino acids could target a specific receptor on cancer cells without affecting similar receptors on healthy cells. nih.govmdpi.com

Strategies for Bioconjugation and Functionalization of Biomolecules

Bioconjugation is the chemical process of linking two or more molecules, at least one of which is a biomolecule like a protein or antibody. This technique is widely used to create advanced therapeutics, diagnostics, and research tools. chemimpex.com this compound is particularly well-suited for these applications due to the additional carboxylic acid group on its side chain.

Covalent Attachment to Biomacromolecules and Surfaces

The terminal carboxyl group on the adipic acid side chain provides a reactive handle that is orthogonal to the peptide backbone. After the peptide has been synthesized and the Fmoc group removed, this side-chain carboxyl can be activated and reacted with nucleophiles, such as the amine groups found in the lysine (B10760008) residues of proteins. This allows for the precise, covalent attachment of the peptide to a larger biomacromolecule.

This strategy can be used to:

Create Antibody-Drug Conjugates (ADCs): A potent cytotoxic peptide can be attached to an antibody that specifically targets cancer cells.

Immobilize Peptides on Surfaces: Peptides with specific binding properties can be chemically linked to the surface of biosensors or materials for tissue engineering applications.

Develop Branched Peptides: The side chain can serve as an anchor point to build a second peptide chain, creating complex, branched structures that can mimic natural proteins or serve as scaffolds. cem.com

Development of Functionalized Probes and Diagnostic Reagents

The same chemical reactivity that allows for attachment to biomacromolecules also enables the conjugation of small functional molecules, such as fluorescent dyes, radioactive isotopes, or affinity tags like biotin. By incorporating this compound into a peptide that targets a specific cell type or protein, researchers can create highly specific probes for a variety of applications.

For example, a peptide that binds to a tumor-specific receptor could be synthesized with D-2-aminoadipic acid. A fluorescent dye could then be attached to the adipic acid side chain. When introduced into a biological system, this fluorescently labeled peptide would accumulate at the tumor site, allowing for its visualization for diagnostic imaging. Similarly, attaching a radioactive label could create a reagent for positron emission tomography (PET) scanning, a powerful clinical diagnostic tool. chemimpex.com

Engineering of Proteins and Novel Biomaterials

The introduction of unnatural amino acids is a key strategy in protein engineering and the development of novel biomaterials. chemimpex.com this compound can be used to create peptides and proteins with tailored properties for applications in biotechnology and regenerative medicine. chemimpex.com

Incorporating this amino acid can alter a protein's folding, stability, and function. chemimpex.com The additional carboxylic acid on the side chain can also serve as a cross-linking point. By synthesizing proteins or long peptides containing multiple D-2-aminoadipic acid residues, it is possible to create a network of cross-linked molecules. This is a fundamental technique for creating hydrogels—water-swollen polymer networks that can be used as scaffolds for tissue engineering. chemimpex.com These scaffolds can provide a supportive environment for cells to grow and form new tissue, and their properties (such as stiffness and degradation rate) can be tuned by controlling the degree of cross-linking. rsc.org

Table 3: Applications in Biomaterial and Protein Engineering

Application Area Role of this compound Potential Outcome
Protein Engineering Introduction of an unnatural amino acid into a protein sequence. Modified protein stability, activity, or folding characteristics. chemimpex.com
Hydrogel Formation Side chain acts as a covalent cross-linking point between peptide chains. Creation of biocompatible and biodegradable scaffolds for tissue engineering. chemimpex.com

| Functional Materials | Serves as an anchor to attach other molecules to a peptide-based material. | Development of smart biomaterials that can deliver drugs or respond to stimuli. rsc.org |

Rational Modification of Protein Structure and Activity

The introduction of non-proteinogenic amino acids into proteins is a powerful strategy for modifying their structure and function. This compound, as an analog of glutamic acid with an extended side chain, can be incorporated into protein sequences to introduce novel properties. The additional methylene (B1212753) group in its side chain can alter the local conformation and flexibility of the peptide backbone, potentially influencing protein folding and stability.

The presence of a second carboxylic acid group can also impact a protein's electrostatic potential and its interactions with other molecules. This can be leveraged to modulate enzyme activity, protein-protein interactions, and the binding of ligands. For instance, the strategic placement of D-2-aminoadipic acid could create new metal-binding sites or enhance the acidity of a protein's active site, thereby tuning its catalytic activity. While the direct incorporation of this compound into proteins via ribosomal synthesis is not a standard technique, its use in solid-phase peptide synthesis allows for the creation of modified peptide fragments that can then be ligated to larger protein domains, offering a route to engineered proteins with tailored functionalities. The D-configuration of the amino acid can also impart resistance to enzymatic degradation, a desirable trait for therapeutic proteins.

Fabrication of Hydrogels and Scaffolds for Biomedical Applications

Fmoc-protected amino acids are well-known for their ability to self-assemble into hydrogels, which are water-swollen, three-dimensional networks with applications in tissue engineering and drug delivery. The self-assembly process is driven by a combination of π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the amino acid residues.

This compound is a promising candidate for the formation of such supramolecular hydrogels. nih.govrsc.org The presence of two carboxylic acid groups in its side chain can lead to the formation of extensive hydrogen-bonding networks, potentially resulting in hydrogels with enhanced mechanical properties and stability. medchemexpress.commedchemexpress.com The D-enantiomer may also confer increased resistance to enzymatic degradation compared to hydrogels made from L-amino acids, which is advantageous for long-term biomedical implants. nih.gov

The properties of these hydrogels, such as their stiffness, porosity, and degradation rate, can be tuned by altering factors like pH and the concentration of the Fmoc-amino acid. rsc.org The dicarboxylic nature of this compound could also be exploited for the encapsulation and controlled release of therapeutic agents, as the carboxyl groups can interact with and bind drug molecules.

Table 1: Potential Properties of this compound Hydrogels

PropertyPotential AdvantageRationale
Mechanical Strength Enhanced stiffness and stabilityIncreased hydrogen bonding from the dicarboxylic side chain.
Biocompatibility Suitable for cell culture and tissue engineeringAmino acid-based, mimicking the extracellular matrix.
Biodegradability Tunable degradation profileSusceptibility to enzymatic cleavage can be controlled.
Drug Loading Capacity High capacity for certain therapeuticsIonic interactions between the carboxyl groups and drug molecules.

Contributions to Neuroscience Research and Neuropeptide Studies

In the central nervous system, acidic amino acids like glutamate (B1630785) play a crucial role as excitatory neurotransmitters. Analogs of these amino acids are valuable tools for studying neuronal pathways and developing therapies for neurological disorders. D-2-aminoadipic acid, the unprotected form of the title compound, has been shown to have effects on neuronal activity.

The incorporation of this compound into neuropeptides can lead to the creation of novel analogs with altered biological activity and stability. sci-hub.box Neuropeptides are signaling molecules in the brain that are involved in a wide range of physiological processes. However, their therapeutic potential is often limited by their rapid degradation by proteases. The introduction of a D-amino acid, such as D-2-aminoadipic acid, can significantly increase the peptide's resistance to enzymatic cleavage, prolonging its half-life in the body. scilit.com

Furthermore, the extended and dicarboxylic side chain of D-2-aminoadipic acid can alter the peptide's conformation and its binding affinity for its receptor. This allows for the systematic exploration of structure-activity relationships and the design of more potent and selective neuropeptide-based drugs for conditions such as pain, anxiety, and neurodegenerative diseases. nih.govvertex.spb.ru

Applications in Proteomics and Biomolecular NMR Studies (e.g., Isotope Labeling)

Stable isotope labeling is a powerful technique in proteomics and biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy for the quantitative analysis of proteins and for studying their structure and dynamics. nih.gov Isotopically labeled amino acids, in which atoms like 13C and 15N replace their naturally abundant isotopes, are incorporated into proteins or peptides.

This compound can be synthesized with isotopic labels in its backbone or side chain. These labeled versions can then be used in solid-phase peptide synthesis to generate peptides that can serve as internal standards for quantitative mass spectrometry-based proteomics. The use of a non-proteinogenic amino acid like D-2-aminoadipic acid can provide a unique mass signature, facilitating accurate quantification.

In NMR studies, the site-specific incorporation of an isotopically labeled D-2-aminoadipic acid can provide a valuable probe for studying protein structure and dynamics. acs.org The unique chemical shifts of the labeled atoms can provide distance and dihedral angle restraints, which are crucial for determining the three-dimensional structure of a protein. Furthermore, the relaxation properties of the labeled nuclei can provide insights into the local dynamics of the polypeptide chain.

Table 2: Potential Isotope Labeling Strategies for this compound

IsotopePosition of LabelPotential Application
13C, 15N Peptide BackboneTracing peptide fragmentation in mass spectrometry.
13C Side ChainProbing local environment and dynamics in NMR.
2H (Deuterium) Side ChainSimplifying NMR spectra of large proteins.

Emerging Roles in Total Synthesis of Complex Natural Products

Many natural products, particularly those of peptide origin, possess complex structures that include non-proteinogenic amino acids. The total synthesis of these molecules is a significant challenge in organic chemistry and often requires the development of novel synthetic methodologies. This compound can serve as a valuable chiral building block in the synthesis of such complex natural products. nih.gov

The presence of a D-amino acid is a common feature in many bioactive natural peptides, contributing to their unique conformations and biological activities. nih.gov The extended dicarboxylic side chain of D-2-aminoadipic acid can be a key structural element in a natural product or can serve as a handle for further chemical modification. The Fmoc protecting group is compatible with a wide range of reaction conditions used in modern peptide synthesis, making it a versatile tool for the construction of complex peptide backbones. nih.gov While specific examples of the use of this compound in the total synthesis of complex natural products are still emerging, its potential as a unique building block is clear.

Future Perspectives and Unexplored Research Avenues

The applications of this compound are continually expanding, with several exciting future directions on the horizon. The development of new methods for the site-specific incorporation of non-proteinogenic amino acids into proteins in living cells could open up new avenues for protein engineering with this compound. nih.gov This would allow for the in vivo study of the effects of D-2-aminoadipic acid on protein function and cellular processes.

In the field of biomaterials, the exploration of co-assembling hydrogels, where this compound is combined with other Fmoc-amino acids or polymers, could lead to the creation of materials with highly tunable and sophisticated properties. nih.gov The dicarboxylic side chain also presents an opportunity for the development of "smart" hydrogels that respond to changes in pH or the presence of metal ions.

Further research into the neuropharmacological effects of peptides containing D-2-aminoadipic acid could lead to the discovery of new therapeutic leads for neurological and psychiatric disorders. The systematic substitution of this amino acid into known neuropeptides is a promising strategy for generating novel drug candidates with improved pharmacokinetic properties. nih.govmdpi.com

Finally, the use of this compound in the diversity-oriented synthesis of peptide libraries will likely accelerate the discovery of new bioactive molecules with a wide range of therapeutic applications. marketreportanalytics.com As our understanding of the unique properties conferred by this non-proteinogenic amino acid grows, so too will its impact on chemical biology and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the standard protocols for incorporating Fmoc-D-2-aminoadipic acid into solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : this compound is used in SPPS via iterative deprotection/coupling cycles. The Fmoc group is removed using 20% piperidine in DMF, followed by coupling with activators like HBTU/HOBt or Oxyma/DIC. Ensure side-chain carboxyl groups (e.g., adipic acid) are protected with acid-labile groups (e.g., tert-butyl). Monitor coupling efficiency via Kaiser or chloranil tests. Use resins compatible with Fmoc chemistry, such as Wang or Rink amide resins .

Q. How should this compound be stored to maintain stability during long-term research use?

  • Methodological Answer : Store at 0°C in airtight, desiccated containers to prevent hydrolysis of the Fmoc group. Avoid exposure to moisture and basic conditions, which accelerate decomposition. Pre-dry the compound under vacuum before use if stored for extended periods. Verify purity via HPLC or LC/MS after prolonged storage .

Q. What analytical techniques are recommended to assess the purity and identity of this compound?

  • Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 254 nm or 301 nm for Fmoc absorbance) and a C18 column. Mobile phases typically include water/acetonitrile with 0.1% TFA. Confirm identity via LC/MS (ESI+ mode) for molecular ion detection (m/z 383.39 [M+H]⁺). NMR (¹H, ¹³C) in DMSO-d6 or CDCl3 can validate structural integrity .

Advanced Research Questions

Q. How can researchers minimize racemization during coupling of this compound in SPPS?

  • Methodological Answer : Racemization is mitigated by:

  • Using coupling reagents with low base strength (e.g., DIC/Oxyma instead of HOBt/DIPEA).
  • Maintaining reaction temperatures ≤25°C.
  • Shortening coupling times (≤1 hour).
  • Adding racemization inhibitors like 2,2,2-trifluoroethanol. Validate enantiomeric purity via chiral HPLC or Marfey’s reagent derivatization .

Q. What strategies optimize the synthesis of β-amino alcohols from this compound derivatives?

  • Methodological Answer : Reduce the carboxylic acid group to a primary alcohol using borane-THF or LiAlH4 in anhydrous THF. Protect the Fmoc group during reduction by maintaining a neutral pH. Post-reduction, purify via flash chromatography (ethyl acetate/hexane gradient). Confirm β-amino alcohol structure via ¹H NMR (e.g., δ 3.5–4.0 ppm for CH2OH) and FT-IR (O-H stretch at ~3400 cm⁻¹) .

Q. How can researchers resolve contradictions in peptide chain termination linked to this compound impurities?

  • Methodological Answer : Truncated sequences arise from residual acetic acid (from Fmoc cleavage) or dipeptide impurities. To address:

  • Pre-wash the amino acid with cold ethyl acetate to remove acetic acid.
  • Use ultra-pure this compound (≥99% by HPLC) with ≤0.3% dipeptide content.
  • Implement capping steps (e.g., acetic anhydride) after coupling to block unreacted amines. Analyze crude peptides via MALDI-TOF to identify truncations .

Q. What methods enable the introduction of halodifluoromethyl moieties into this compound for functionalized peptide design?

  • Methodological Answer : Synthesize CF2Br derivatives via nucleophilic substitution (e.g., using BrCF2COCl in DCM with DMAP). Deprotect the Fmoc group post-reaction and purify via silica gel chromatography. Characterize using ¹⁹F NMR (δ −60 to −80 ppm for CF2Br) and HRMS. Incorporate the modified amino acid into peptides using standard SPPS protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.